2-(3-Methyl-2-thienyl)ethanamine chemical structure and properties
2-(3-Methyl-2-thienyl)ethanamine chemical structure and properties
An In-depth Technical Guide to 2-(3-Methyl-2-thienyl)ethanamine: Structure, Properties, Synthesis, and Medicinal Chemistry Perspective
Executive Summary
2-(3-Methyl-2-thienyl)ethanamine is a heterocyclic organic compound featuring a thiophene ring substituted with methyl and ethylamine groups. As a structural analog and bioisostere of phenethylamine, this molecule represents a valuable building block for medicinal chemistry and drug discovery. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, offering a distinct electronic and steric profile compared to a simple phenyl ring. This guide provides a comprehensive technical overview of 2-(3-Methyl-2-thienyl)ethanamine, detailing its chemical structure, physicochemical properties, a robust and well-rationalized synthetic pathway, and a discussion of its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) targets.
Introduction and Significance
The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of many endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs.[1] The strategic replacement of the phenyl ring with a bioisosteric heterocycle, such as thiophene, is a proven strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
2-(3-Methyl-2-thienyl)ethanamine emerges from this context as a compound of significant interest. It combines the pharmacologically relevant ethylamine side chain with a 3-methyl-substituted thiophene ring. This specific substitution pattern offers a unique platform for exploring structure-activity relationships (SAR). The methyl group can influence binding affinity through steric interactions and may alter the electronic properties of the thiophene ring, thereby impacting receptor engagement and metabolic pathways. This compound is a key intermediate, analogous to precursors for drugs like the antiplatelet agent ticlopidine, which is derived from a related 2-(2-thienyl)ethylamine core.[2][3]
Chemical Identity and Physicochemical Properties
The fundamental identity of 2-(3-Methyl-2-thienyl)ethanamine is defined by its unique structural arrangement. For practical laboratory use, it is often supplied as a more stable hydrochloride hydrate salt.[4]
Chemical Structure
Caption: Chemical structure of 2-(3-Methyl-2-thienyl)ethanamine.
Chemical Identifiers
The compound and its common salt form are cataloged under various identifiers across chemical databases.
| Identifier | Value (Free Base) | Value (Hydrochloride Hydrate) | Reference |
| Molecular Formula | C₇H₁₁NS | C H₁₄ClNOS | |
| Molecular Weight | 141.23 g/mol | 195.71 g/mol | [5] |
| InChI Key | PYOVBHILATVBSP-UHFFFAOYSA-N | PYOVBHILATVBSP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(C=CS1)CCN | CC1=C(C=CS1)CCN.O.Cl | |
| MDL Number | MFCD11841223 | MFCD11841223 | [4] |
Physicochemical and Safety Data
Detailed experimental data for the free base is limited in public literature; however, information for the commonly available hydrochloride hydrate salt provides practical handling insights.
| Property | Value (Hydrochloride Hydrate) | Reference |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects). | [4] |
| Storage Class | 11 - Combustible Solids |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 2-(3-Methyl-2-thienyl)ethanamine is not widely published, a robust and logical pathway can be constructed based on established methodologies for analogous thiophene derivatives.[3][6] The following multi-step synthesis represents a field-proven approach, starting from the commercially available 3-methyl-2-thiophenecarboxaldehyde.
Proposed Synthetic Workflow
This workflow transforms the starting aldehyde into the target primary amine via a nitrile intermediate, a classic chain-extension and functional group transformation strategy in organic synthesis.
Caption: Proposed four-step synthesis of 2-(3-Methyl-2-thienyl)ethanamine.
Detailed Experimental Protocol
Step 1: Reduction of 3-Methyl-2-thiophenecarboxaldehyde to (3-Methyl-2-thienyl)methanol
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Rationale: This initial step reduces the aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for aldehydes over potential reduction of the thiophene ring, ensuring a clean conversion. Methanol serves as a protic solvent that is compatible with the reagent.
-
Methodology:
-
Dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl to neutralize excess borohydride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Step 2: Conversion of (3-Methyl-2-thienyl)methanol to 2-(Chloromethyl)-3-methylthiophene
-
Rationale: The hydroxyl group is a poor leaving group and must be converted to a better one for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. A base like pyridine is added to neutralize the HCl byproduct.
-
Methodology:
-
Dissolve the crude (3-methyl-2-thienyl)methanol (1.0 eq) in a suitable aprotic solvent like dichloromethane in a flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add pyridine (1.1 eq).
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture over ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate to yield the crude chloride, which is often used directly in the next step.
-
Step 3: Synthesis of (3-Methyl-2-thienyl)acetonitrile
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Rationale: This is a key carbon-carbon bond-forming step. The chloride is displaced by a cyanide anion in an Sₙ2 reaction to form the nitrile, extending the carbon chain by one. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its reactivity.
-
Methodology:
-
Dissolve sodium cyanide (1.2 eq) in DMSO in a flask equipped with a thermometer and stirrer.
-
Add the crude 2-(chloromethyl)-3-methylthiophene (1.0 eq) dissolved in a minimal amount of DMSO dropwise, monitoring the internal temperature.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Cool the reaction, dilute with a large volume of water, and extract thoroughly with diethyl ether.
-
Wash the combined ether layers with brine, dry, and concentrate. The crude nitrile can be purified by vacuum distillation.
-
Step 4: Reduction of (3-Methyl-2-thienyl)acetonitrile to 2-(3-Methyl-2-thienyl)ethanamine
-
Rationale: The final step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of (3-methyl-2-thienyl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the cautious, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude free base amine.
-
Purification and Salt Formation The crude amine can be purified by vacuum distillation. For enhanced stability and ease of handling, it can be converted to its hydrochloride salt. Dissolve the purified free base in diethyl ether and add a solution of HCl in isopropanol or ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.[7]
Spectroscopic Characterization (Predictive Analysis)
Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. While a published spectrum is not available, the expected data can be reliably predicted based on the known structure.[8]
-
¹H NMR (CDCl₃, ~400 MHz):
-
δ ~7.10 ppm (d, 1H): Thiophene proton at C5.
-
δ ~6.85 ppm (d, 1H): Thiophene proton at C4.
-
δ ~2.90 ppm (t, 2H): Methylene (CH₂) protons adjacent to the thiophene ring.
-
δ ~2.80 ppm (t, 2H): Methylene (CH₂) protons adjacent to the amine group.
-
δ ~2.20 ppm (s, 3H): Methyl (CH₃) protons on the thiophene ring.
-
δ ~1.40 ppm (s, 2H): Amine (NH₂) protons (broad singlet, may exchange with D₂O).
-
-
¹³C NMR (CDCl₃, ~100 MHz):
-
δ ~135-140 ppm: Quaternary thiophene carbon (C2).
-
δ ~130-135 ppm: Quaternary thiophene carbon (C3).
-
δ ~125-130 ppm: Thiophene methine carbon (CH).
-
δ ~120-125 ppm: Thiophene methine carbon (CH).
-
δ ~40-45 ppm: Methylene carbon (CH₂) adjacent to the amine.
-
δ ~30-35 ppm: Methylene carbon (CH₂) adjacent to the ring.
-
δ ~15-20 ppm: Methyl carbon (CH₃).
-
-
Infrared (IR) Spectroscopy (thin film or KBr pellet):
-
~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).
-
~2850-2950 cm⁻¹: C-H stretching (aliphatic).
-
~1590 cm⁻¹: N-H scissoring (bending).
-
~1450-1550 cm⁻¹: C=C stretching of the thiophene ring.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI): Expected molecular ion (M⁺) peak at m/z = 141.
-
Applications in Drug Discovery and Medicinal Chemistry
2-(3-Methyl-2-thienyl)ethanamine is not an end-product therapeutic but rather a versatile scaffold for building more complex drug candidates. Its potential is rooted in its structural similarity to neuroactive compounds.
-
Central Nervous System (CNS) Agents: As a bioisostere of phenethylamine, this compound and its derivatives are prime candidates for targeting CNS receptors. The amphetamine analog thiopropamine, which also features a thiophene ring, is known to have stimulant properties, likely acting as a norepinephrine-dopamine reuptake inhibitor or releasing agent.[5] This precedent suggests that derivatives of 2-(3-Methyl-2-thienyl)ethanamine could be explored for activity at dopaminergic, serotonergic, or adrenergic receptors for potential applications in treating depression, ADHD, or other neurological disorders.
-
Scaffold for Complex Molecules: The primary amine handle is a versatile functional group for further chemical elaboration. It can be readily acylated, alkylated, or used in reductive amination protocols to build a diverse library of compounds. Its role as an intermediate is analogous to the use of 2-(thienyl)ethylamines in the synthesis of cardiovascular drugs.[2]
-
Modulators of G-Protein Coupled Receptors (GPCRs): The broader 2-phenethylamine class interacts with a wide range of GPCRs.[9] By extension, this thienyl analog provides a novel template to explore new chemical space around these validated targets. The methyl group provides a synthetic handle to probe specific hydrophobic pockets within a receptor's binding site.
Conclusion
2-(3-Methyl-2-thienyl)ethanamine stands as a strategically designed chemical building block with considerable potential for researchers in drug discovery. It merges the privileged thiophene heterocycle with the pharmacologically validated ethylamine motif. The well-defined synthetic routes and the potential for diverse chemical modifications make it an attractive starting point for developing novel small-molecule therapeutics. Future investigations should focus on synthesizing libraries of N-substituted derivatives and screening them against a panel of CNS-related targets to unlock their full therapeutic potential.
References
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PubChem. 2-(3-Thienyl)ethanamine. National Center for Biotechnology Information. [Link]
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Kaur, N., et al. (2010). Tris{2-[(3-thienyl)methylideneamino]ethyl}amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. [Link]
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Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie, 328(4), 343-348. [Link]
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Bakthavatchalam, R., et al. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Synform, A148-A151. [Link]
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